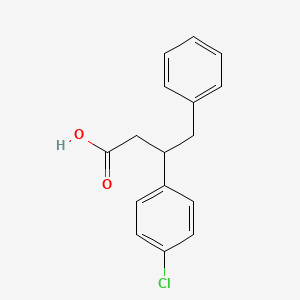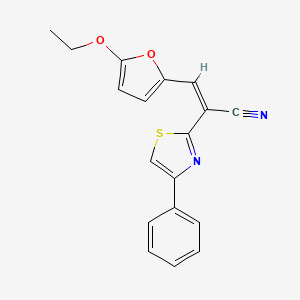
3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide, also known as IQB-9302, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that has been shown to have activity against a variety of targets, including kinases and proteases. In
Aplicaciones Científicas De Investigación
3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. It has been found to have activity against a variety of kinases and proteases that are involved in these processes. For example, this compound has been shown to inhibit the activity of the kinase AKT, which is involved in cell proliferation and survival. It has also been found to inhibit the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins.
Mecanismo De Acción
The mechanism of action of 3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide is not fully understood, but it is thought to involve the inhibition of specific kinases and proteases. By inhibiting these targets, this compound may be able to disrupt key signaling pathways that are involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis. Additionally, this compound has been found to have antiangiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide is that it is a small molecule inhibitor, which means that it can be easily synthesized and modified for use in a variety of experiments. Additionally, this compound has been shown to have activity against a variety of targets, which makes it a versatile tool for studying different signaling pathways. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.
Direcciones Futuras
There are several future directions for research on 3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide. One area of interest is the development of more potent and selective inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways. Finally, there is potential for this compound to be used as a therapeutic agent for cancer and inflammation, which will require further preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide involves a multistep process that begins with the reaction of 2-methyl-8-quinolinol with isopropyl bromide to form 2-methyl-8-(2-propyl)quinolinol. This intermediate is then reacted with 4-chlorobenzoyl chloride to form this compound. The final product is purified by recrystallization and characterized by spectroscopic methods.
Propiedades
IUPAC Name |
N-(2-methylquinolin-8-yl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)24-17-8-4-7-16(12-17)20(23)22-18-9-5-6-15-11-10-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIDDMXOHDEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)OC(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5357769.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-fluorophenyl)acrylamide]](/img/structure/B5357777.png)

![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357796.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5357798.png)

![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5357808.png)

![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5357826.png)
![2-(2,3-dimethoxyphenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole](/img/structure/B5357837.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]quinoline-2-carboxamide](/img/structure/B5357839.png)


![N-benzyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5357859.png)